![molecular formula C25H22N2O3S B2972578 N-(1,3-benzodioxol-5-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 681276-78-8](/img/structure/B2972578.png)
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C25H22N2O3S and its molecular weight is 430.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Functionalized Benzo [1,3]dioxin-4-ones
The compound, being a derivative of benzo[d][1,3]dioxol-5-yl, could be used in the synthesis of functionalized benzo [1,3]dioxin-4-ones. These derivatives have been synthesized from salicylic acids and acetylenic esters, and they have been used in direct amidation reactions .
Total Synthesis of Benzylisoquinoline Alkaloids
The compound could be used in the total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . This synthesis involves the use of Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
Modulation of ATP-Binding Cassette Transporters
The compound could potentially be used as a modulator of ATP-binding cassette transporters, which could have implications for the treatment of diseases such as cystic fibrosis .
Gemological Stimulant Detection
The compound could be used in gemological stimulant detection. It is also used as a precursor for perfumes, photo initiators, agrochemicals, and pharmaceuticals .
Development of High Performing n-Type Materials
The compound could be used in the development of high performing n-type materials in the fields of organic thin film transistors (OTFT), organic electrochemical transistors (OECT), and organic thermoelectrics (OTE) .
Rocket Propulsion
The compound could potentially be used in the development of new propulsion systems for rockets. Specifically, it could be used in the development of rotating detonation rocket engines (RDREs), which use detonation as the primary means of energy conversion .
Mechanism of Action
Target of Action
The primary targets of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes by transporting various molecules across extracellular and intracellular membranes .
Mode of Action
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide acts as a modulator of ATP-binding cassette transporters . It interacts with these transporters, altering their function and leading to changes in the transport of molecules across the cell membranes .
Biochemical Pathways
The modulation of ATP-binding cassette transporters by N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide affects various biochemical pathways. These transporters are involved in numerous cellular processes, including the transport of lipids, ions, and other molecules, which are essential for normal cell function .
Result of Action
The modulation of ATP-binding cassette transporters by N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide can lead to changes in the transport of various molecules across cell membranes. This can result in alterations in cellular processes and potentially lead to therapeutic effects .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-17-6-8-18(9-7-17)13-27-14-24(20-4-2-3-5-21(20)27)31-15-25(28)26-19-10-11-22-23(12-19)30-16-29-22/h2-12,14H,13,15-16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDOVFRZDWYXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
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